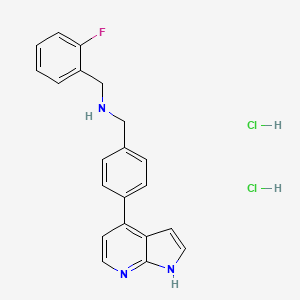
OXA 06 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
OXA 06 二盐酸盐具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究 ROCK 在各种生化途径中的作用。
生物学: 它被用于研究 ROCK 抑制对细胞迁移、增殖和凋亡的影响。
医学: 它在癌症等疾病的治疗中具有潜在的治疗应用,其中 ROCK 在肿瘤生长和转移中起着至关重要的作用。
作用机制
OXA 06 二盐酸盐通过抑制 ROCK 的活性来发挥作用,ROCK 是一种丝氨酸/苏氨酸激酶,参与细胞骨架的调节。 通过抑制磷酸化肌球蛋白磷酸酶靶亚基 1 (pMYPT1) 和磷酸化辅肌动蛋白的水平,OXA 06 二盐酸盐破坏肌动蛋白细胞骨架,从而抑制细胞迁移和增殖 .
生化分析
Biochemical Properties
OXA 06 dihydrochloride interacts with the ROCK enzyme, a key regulator of actin cytoskeleton in cells . By inhibiting ROCK, OXA 06 dihydrochloride can affect the phosphorylation levels of myosin phosphatase target subunit 1 (pMYPT1) and cofilin, two proteins involved in cell motility .
Cellular Effects
In NSCLC cell lines, OXA 06 dihydrochloride has been shown to inhibit anchorage-independent growth . This suggests that it may influence cell adhesion and migration, key processes in cancer metastasis .
Molecular Mechanism
OXA 06 dihydrochloride exerts its effects at the molecular level by inhibiting the activity of ROCK, thereby reducing the phosphorylation of MYPT1 and cofilin . This can lead to changes in cell shape and motility, potentially affecting the invasive capabilities of cancer cells .
Temporal Effects in Laboratory Settings
The effects of OXA 06 dihydrochloride on pMYPT1 and pCofilin levels, as well as on the growth of NSCLC cell lines, have been observed in vitro
Dosage Effects in Animal Models
While specific dosage effects of OXA 06 dihydrochloride in animal models have not been reported, its potent inhibitory activity against ROCK suggests that it may have significant effects at low concentrations .
Metabolic Pathways
Given its role as a ROCK inhibitor, it may influence pathways related to cell motility and adhesion .
Subcellular Localization
As a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects in various cellular compartments .
准备方法
OXA 06 二盐酸盐的合成涉及多个步骤,首先是核心结构的制备,然后是引入氟原子和形成二盐酸盐。反应条件通常涉及使用有机溶剂和催化剂来促进所需的转化。 工业生产方法可能涉及对这些合成路线的优化,以确保最终产品的高产率和纯度 .
化学反应分析
OXA 06 二盐酸盐会发生各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或从化合物中去除氢。常见的试剂包括氧化剂,例如高锰酸钾或三氧化铬。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧气。常见的试剂包括还原剂,例如氢化铝锂或硼氢化钠。
取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素或亲核试剂,例如氢氧化钠或氨。
相似化合物的比较
与 OXA 06 二盐酸盐类似的化合物包括其他 ROCK 抑制剂,例如 Y-27632 和法舒地尔。 虽然这些化合物也抑制 ROCK 活性,但 OXA 06 二盐酸盐在抑制非小细胞肺癌细胞系中 pMYPT1 和 pCofilin 水平方面是独一无二的,使其成为研究 ROCK 在癌症中作用的宝贵工具 .
生物活性
N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine; dihydrochloride is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer treatment. This article reviews the biological activity, structure-activity relationships, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has a complex structure featuring a pyrrolo[2,3-b]pyridine moiety, which is significant for its biological activity. Key properties include:
- Molecular Weight : 309.30 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 4
- LogP (XLogP3-AA) : 2.7, indicating moderate lipophilicity .
Kinase Inhibition
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising activity as kinase inhibitors. The compound N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine; dihydrochloride has been studied for its ability to inhibit various kinases involved in cancer progression.
A study highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives in inhibiting focal adhesion kinase (FAK), which plays a critical role in cancer cell migration and invasion. The compound demonstrated significant inhibitory activity with IC50 values in the low micromolar range .
Anticancer Activity
The compound's anticancer properties have been evaluated through various assays. In vitro studies on several cancer cell lines (e.g., lung, breast, prostate) revealed that it exhibits potent antiproliferative effects. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| PC-3 (Prostate) | 0.33 |
| MCF-7 (Breast) | 0.66 |
| A549 (Lung) | 1.48 |
These results suggest that the compound is particularly effective against prostate cancer cells compared to other tested lines .
The mechanism by which N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine; dihydrochloride exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to interfere with the phosphorylation processes mediated by various kinases, leading to reduced cell viability in cancerous cells.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
-
Study on Prostate Cancer :
- A preclinical trial demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.
- The study reported a decrease in Ki67 expression, indicating reduced cellular proliferation within tumor tissues.
-
Combination Therapy :
- In combination with standard chemotherapy agents, N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine; dihydrochloride enhanced therapeutic efficacy and reduced side effects compared to monotherapy approaches.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBCUSMZOWMVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C3=C4C=CNC4=NC=C3)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














